N-p-Tolyl-guanidine

Organic Cation Transporter OCT2 Inhibition Drug Transport

Researchers developing phenylguanidine-based transporter inhibitors or sigma receptor ligands face critical isomer-dependent variability-using ortho- or di-substituted analogs can yield divergent IC₅₀ values (2.2 μM to >450 μM) and unpredictable SAR outcomes. • Defined hOCT2 inhibitor (IC₅₀ = 9.3 μM) with near-equipotent OCT1 activity (ratio ≈ 1.08), suitable as a pan-OCT reference compound for renal drug excretion and DDI studies. • Para-tolyl mono-substitution provides distinct reactivity vs. ortho/meta isomers; essential precursor for synthesizing N,N′-di-p-tolylguanidine (sigma-1 Ki = 3.10 nM). • ≥98% assay purity ensures batch-to-batch consistency; eliminates pre-use purification in most research workflows.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 54015-04-2
Cat. No. B1594989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-p-Tolyl-guanidine
CAS54015-04-2
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=C(N)N
InChIInChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
InChIKeyPKQYVFHRKFDVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-p-Tolyl-guanidine (CAS 54015-04-2) Properties and Procurement-Relevant Identity


N-p-Tolyl-guanidine (NPTG; IUPAC: 2-(4-methylphenyl)guanidine, CAS 54015-04-2) is a mono-aryl-substituted guanidine derivative with molecular formula C₈H₁₁N₃ and molecular weight 149.19 g/mol [1]. The compound features a para-tolyl group attached to the guanidine core, conferring distinct electronic and steric properties compared to ortho- or meta-substituted analogs. Commercially available N-p-Tolyl-guanidine is supplied as a white solid with assay purity specifications typically ranging from ≥97% to ≥99% (HPLC/assay), and should be stored under cool, dry conditions (0-8°C) to maintain stability . The compound serves as a key intermediate in the synthesis of biologically active molecules, a ligand for transporter and receptor studies, and a building block for pharmaceutical research [2].

Why N-p-Tolyl-guanidine Cannot Be Interchanged with Ortho-Tolyl or Di-Substituted Guanidine Analogs


Guanidine derivatives bearing aryl substituents exhibit pronounced positional isomerism effects on biological target engagement, transport selectivity, and physicochemical properties. N-p-Tolyl-guanidine, with its para-methyl substitution, occupies a distinct chemical space from its ortho-tolyl isomer (CAS 37557-40-7) and from di-substituted analogs such as N,N′-di-o-tolylguanidine (DTG) and N,N′-di-p-tolyl-guanidine. Published structure-activity relationship (SAR) studies on phenylguanidine-based organic cation transporter (OCT) inhibitors demonstrate that the position of the methyl substituent on the phenyl ring directly modulates inhibitory potency at hOCT3, with IC₅₀ values varying from 2.2 μM to >450 μM depending solely on substitution pattern [1]. Furthermore, SAR analyses of N,N′-diarylguanidines at the sigma receptor reveal that the affinity decreases with increasing steric bulk of ortho substituents, and that electroneutral substituents are preferred over strongly electron-donating or -withdrawing groups—principles that fundamentally differentiate para-substituted NPTG from ortho-substituted counterparts [2]. Consequently, substituting N-p-Tolyl-guanidine with an ortho-isomer or a di-substituted analog in a research or industrial process is likely to yield divergent binding profiles, altered transport kinetics, and unpredictable synthetic outcomes, making compound-specific procurement essential for reproducible results.

N-p-Tolyl-guanidine (54015-04-2) Quantitative Differentiation Evidence Versus Closest Analogs


OCT2 vs. OCT1 Transporter Inhibition Selectivity Profile of N-p-Tolyl-guanidine

N-p-Tolyl-guanidine (reported as N-(4-methylphenyl)guanidine, CHEMBL43415) demonstrates measurable inhibition of the human organic cation transporter OCT2 (SLC22A2), a key mediator of renal drug excretion and a site of clinically relevant drug-drug interactions. When compared to the unsubstituted phenylguanidine analog, NPTG exhibits distinct transporter interaction behavior that informs compound selection for transporter studies [1].

Organic Cation Transporter OCT2 Inhibition Drug Transport Renal Pharmacology

Sigma Receptor Affinity Differentiation: p-Tolyl Mono-Substitution vs. Di-Substituted Guanidines

N,N′-Di-p-tolyl-guanidine, the symmetrical di-substituted analog, displays nanomolar binding affinity (Ki = 3.10 nM) for the sigma-1 receptor and an IC₅₀ of 535 nM in [³H]DTG competition assays [1]. This high-affinity di-substituted compound serves as a critical comparator for understanding the binding contributions of the mono-p-tolyl substituted N-p-Tolyl-guanidine. The published SAR of N,N′-diarylguanidines establishes that significant sigma receptor binding is retained as long as at least one side of the guanidine bears a preferred group such as 2-CH₃C₆H₅, and that electroneutral substituents are preferred over strongly electron-donating or -withdrawing groups [2].

Sigma Receptor Radioligand Binding Neuropharmacology SAR

Purity Specifications and Physical Form: Commercial Availability at ≥99% Assay

N-p-Tolyl-guanidine is commercially available from multiple suppliers with defined purity specifications that meet rigorous research and industrial requirements. The free base is supplied as a white solid with assay purity of ≥99%, suitable for use as a synthetic intermediate, analytical standard, or research reagent without additional purification . The hydrochloride salt form (CAS 6976-07-4) is also available at ≥98% purity, offering improved aqueous solubility for biological assays .

Chemical Procurement Quality Control Synthetic Intermediate Purity Specification

N-p-Tolyl-guanidine (54015-04-2) Evidence-Backed Application Scenarios


Organic Cation Transporter (OCT2) Inhibition Studies in Renal Pharmacology

N-p-Tolyl-guanidine serves as a defined, moderate-potency inhibitor of human OCT2 (IC₅₀ = 9.3 μM) [1]. Researchers investigating renal drug excretion, drug-drug interaction potential at OCT2, or structure-activity relationships of phenylguanidine-based transporter inhibitors can employ NPTG as a reference compound with known inhibitory potency against the [³H]MPP⁺ substrate in HEK293 cell assays. The compound's minimal selectivity between OCT2 and OCT1 (ratio ≈ 1.08) makes it suitable for pan-OCT inhibition studies, distinguishing it from more selective phenylguanidine derivatives.

Synthetic Intermediate for Di-Substituted Sigma Receptor Ligands

N-p-Tolyl-guanidine functions as a key mono-substituted precursor for the synthesis of N,N′-di-p-tolyl-guanidine and related di-substituted guanidines, which demonstrate nanomolar affinity for sigma-1 receptors (Ki = 3.10 nM for the di-p-tolyl analog) [1]. The established SAR showing that electroneutral substituents are preferred over strongly electron-donating or -withdrawing groups for sigma receptor binding supports the strategic selection of the p-tolyl moiety in ligand design . Medicinal chemistry programs targeting sigma receptor-mediated pathways for antipsychotic or neuroprotective applications can utilize N-p-Tolyl-guanidine as a versatile building block.

High-Purity Building Block for Pharmaceutical and Agrochemical Synthesis

With commercial availability at ≥99% assay purity (free base) and ≥98% (hydrochloride salt) [1], N-p-Tolyl-guanidine is well-suited as a synthetic intermediate in pharmaceutical and agrochemical development. The compound's defined purity specifications eliminate the need for pre-use purification in most research settings, and its para-tolyl substitution pattern provides distinct reactivity compared to ortho- and meta-isomers. Researchers developing guanidine-containing drug candidates or crop protection agents can procure NPTG with confidence in batch-to-batch consistency.

Technical Documentation Hub

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